4-(10-Bromodecyloxy)benzaldehyde
Description
4-(10-Bromodecyloxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a 10-bromodecyloxy chain at the para position. Its molecular formula is C₁₇H₂₅BrO₂, with a molecular weight of 357.29 g/mol. The compound features a long alkyl chain terminated by a bromine atom, which enhances lipophilicity and influences its reactivity in nucleophilic substitution or cross-coupling reactions. It is primarily utilized in organic synthesis as a precursor for liquid crystals, surfactants, or polymer intermediates, where the bromine serves as a leaving group or a functional handle for further derivatization .
Properties
CAS No. |
143773-73-3 |
|---|---|
Molecular Formula |
C17H25BrO2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-(10-bromodecoxy)benzaldehyde |
InChI |
InChI=1S/C17H25BrO2/c18-13-7-5-3-1-2-4-6-8-14-20-17-11-9-16(15-19)10-12-17/h9-12,15H,1-8,13-14H2 |
InChI Key |
PFKKQMUJZRUCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(10-Bromodecyloxy)benzaldehyde with five related benzaldehyde derivatives, focusing on structural features, synthesis, applications, and physicochemical properties.
4-(4-Bromobenzyloxy)benzaldehyde
- Structure : Contains a bromobenzyloxy group (C₇H₆BrO) at the para position of benzaldehyde.
- Synthesis : Prepared via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in acetone with K₂CO₃ as a base, followed by reflux .
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its aromatic bromine, which facilitates Suzuki-Miyaura couplings.
- Key Differences : Shorter alkyl chain (benzyl vs. decyl) reduces lipophilicity but enhances crystallinity. Bromine is on the benzyl ring rather than the alkyl chain, altering electronic effects on the aldehyde group .
4-(Bromomethyl)benzaldehyde
- Structure : Bromomethyl group (CH₂Br) directly attached to the benzaldehyde core.
- Synthesis: Not explicitly detailed in evidence, but analogous to bromoalkylation of 4-hydroxybenzaldehyde.
- Applications : Used in peptide modification and polymer chemistry. The bromomethyl group is highly reactive in SN2 reactions.
- Key Differences : Lack of an ether linkage (unlike 10-bromodecyloxy) limits its utility in forming stable mesogens. Higher volatility due to smaller molecular size .
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
- Structure : Bromomethylbenzyloxy and methoxy substituents on the benzaldehyde ring.
- Synthesis : Multi-step procedure involving etherification and bromination, as inferred from crystallographic data (e.g., C–O bond angles: 117.4° for C4–O2–C8) .
- Applications: Potential use in nonlinear optical materials due to extended conjugation from methoxy and bromomethyl groups.
- Key Differences : Methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-withdrawing bromodecyloxy chain .
4-[18F]Fluorobenzaldehyde
- Structure : Fluorine-18 radiolabeled benzaldehyde.
- Synthesis : Produced via nucleophilic aromatic substitution using 4-trimethylammonium benzaldehyde triflate and [18F]fluoride in DMF .
- Applications : Critical in radiopharmaceuticals for positron emission tomography (PET) imaging.
- Key Differences: Radioactive fluorine enables biomedical imaging, whereas the bromine in this compound is nonradioactive and used for synthetic chemistry .
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde
- Structure : Benzyloxy group substituted with chloro and fluoro atoms.
- Synthesis : Likely involves halogenated benzyl bromide and 4-hydroxybenzaldehyde under basic conditions.
- Applications : Explored in agrochemicals due to halogenated aromatic systems’ bioactivity.
Comparative Data Table
*Estimated based on alkyl chain length and analogous compounds.
Research Findings and Trends
- Reactivity : Brominated alkyl chains (e.g., 10-bromodecyloxy) enable phase-transfer catalysis in biphasic systems, whereas aromatic bromine (e.g., 4-bromobenzyloxy) favors cross-coupling reactions .
- Volatility : Longer alkyl chains (e.g., decyl) reduce volatility, making this compound less suitable for gas-phase applications compared to smaller analogs like benzaldehyde .
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